molecular formula C20H13FN2OS B2404077 N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-fluorobenzamide CAS No. 313548-44-6

N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-fluorobenzamide

Cat. No.: B2404077
CAS No.: 313548-44-6
M. Wt: 348.4
InChI Key: NUMUYHIYXWNCRO-UHFFFAOYSA-N
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Description

N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-fluorobenzamide is a chemical compound that belongs to the class of benzothiazole derivatives

Mechanism of Action

Target of Action

N-[4-(1,3-Benzothiazol-2-yl)phenyl]-4-fluorobenzamide is a benzothiazole derivative. Benzothiazole derivatives have been found to exhibit potent activity against various bacterial strains, including Mycobacterium tuberculosis . The primary target of these compounds is often a key enzyme in the bacterial cell, such as DprE1 .

Mode of Action

The compound interacts with its target enzyme, inhibiting its function. This interaction can lead to the disruption of essential biochemical processes within the bacterial cell, ultimately leading to cell death . The exact nature of this interaction and the resulting changes at the molecular level are subject to ongoing research.

Biochemical Pathways

The inhibition of the target enzyme disrupts the normal biochemical pathways within the bacterial cell. This disruption can affect the synthesis of key components of the bacterial cell wall, impairing the bacterium’s ability to maintain its structure and function . The downstream effects of this disruption can include the cessation of cell growth and division, leading to the death of the bacterial cell .

Result of Action

The result of the compound’s action is the inhibition of bacterial growth and division, leading to the death of the bacterial cells . This makes this compound a potential candidate for the development of new antibacterial drugs .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the pH and temperature of the environment, the presence of other substances that may interact with the compound, and the resistance mechanisms of the target bacteria

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-fluorobenzamide typically involves the reaction of 1,3-benzothiazole-2-amine with 4-fluorobenzoic acid. The reaction is carried out in the presence of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in a solvent like N,N-dimethylformamide (DMF) . The reaction mixture is stirred at room temperature for several hours, followed by purification to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding benzothiazole-2-carboxylic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-fluorobenzamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-fluorobenzamide is unique due to the presence of the fluorine atom, which can enhance its biological activity and stability. The fluorine atom can also influence the compound’s lipophilicity and membrane permeability, making it a valuable candidate for drug development.

Properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13FN2OS/c21-15-9-5-13(6-10-15)19(24)22-16-11-7-14(8-12-16)20-23-17-3-1-2-4-18(17)25-20/h1-12H,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUMUYHIYXWNCRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13FN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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